molecular formula C7H16N2O2 B8754926 1-Butyl-3-(2-hydroxyethyl)urea CAS No. 29346-52-9

1-Butyl-3-(2-hydroxyethyl)urea

Cat. No. B8754926
M. Wt: 160.21 g/mol
InChI Key: LMKIQYQEULTPPM-UHFFFAOYSA-N
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Patent
US05158808

Procedure details

61.7 Grams (1 mole @ 99% purity) of ethanolamine and 170 grams of dichloromethane were charged to a flask equipped with stirrer, thermometer, feed tank, distillation head and condenser. 101 Grams (1 mole @ 98% purity) of butyl isocynate were fed dropwise with stirring and cooling (dry ice bath) during 1.5 hrs. such that the temperature of the reaction mixture was maintained at about 30° C. At this time some solid had been formed and it was redissolved by heating to 46° C. The mixture was stirred at 46° C. for an additional two hours and then freed of volatile materials by stripping at 90° C. and 2 mm Hg leaving 181 g of solid product. This material could be recrystallized from 2-butanone giving tiny white crystals melting at 67° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
170 g
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[CH2:5]([N:9]=[C:10]=[O:11])[CH2:6][CH2:7][CH3:8].C(=O)=O>ClCCl>[OH:2][CH2:1][CH2:3][NH:4][C:10]([NH:9][CH2:5][CH2:6][CH2:7][CH3:8])=[O:11]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(O)CN
Name
Quantity
170 g
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(CCC)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with stirrer
DISTILLATION
Type
DISTILLATION
Details
thermometer, feed tank, distillation head and condenser
CUSTOM
Type
CUSTOM
Details
At this time some solid had been formed
DISSOLUTION
Type
DISSOLUTION
Details
it was redissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating to 46° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 46° C. for an additional two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
by stripping at 90° C.

Outcomes

Product
Name
Type
product
Smiles
OCCNC(=O)NCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 181 g
YIELD: CALCULATEDPERCENTYIELD 113%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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